1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a trifluoroethanone group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method involves the cycloaddition of appropriate precursors followed by functional group modifications. For instance, the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide can lead to the formation of tricyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the trifluoroethanone group is present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanyl(1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate: Similar tricyclic structure but with different functional groups.
3-Amino-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carbaldehyde: Another tricyclic compound with an amino group and carbaldehyde.
Uniqueness
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is unique due to its trifluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)17-9-3-4-10(17)8-5-6(16)1-2-7(8)9/h1-2,5,9-10H,3-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNZPLOHNVZZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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